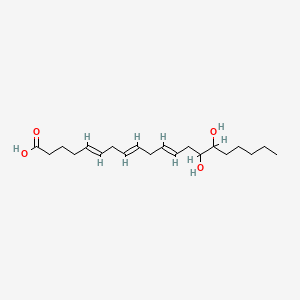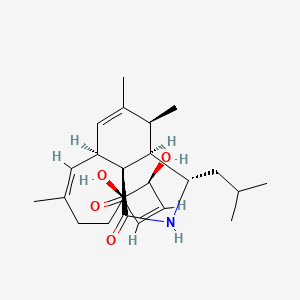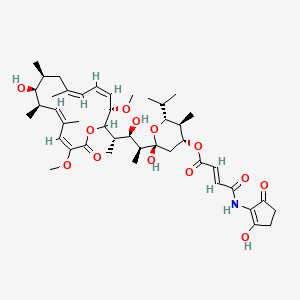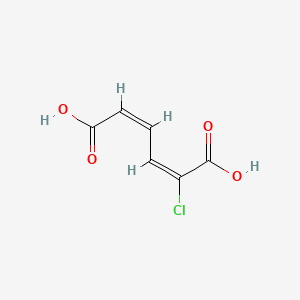
2-Chloro-cis,cis-muconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-cis,cis-muconic acid is a 2-chloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2-chloro-cis,cis-muconate(2-).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Stability
2-Chloro-cis,cis-muconic acid has been studied for its chemical structure and stability under various conditions. It remains stable under slightly acidic conditions and isomerizes to cis, trans-form in highly acidic solutions. This compound is of interest due to its stability and potential for various biochemical applications (Schmidt, Remberg, & Knackmuss, 1980).
Conversion to Maleoylacetic Acid
Research has shown that 2-Chloro-cis,cis-muconic acid can be converted into maleoylacetic acid, a process that involves enzymes such as muconate cycloisomerase II. This process is significant in understanding the metabolic pathways and the biodegradation of chlorinated aromatic compounds (Schmidt & Knackmuss, 1980).
Renewable Unsaturated Polyesters
2-Chloro-cis,cis-muconic acid is a precursor in the synthesis of renewable unsaturated polyesters. Its incorporation into polyesters has been shown to influence the properties of these materials, such as glass transition and melting temperatures. This application is crucial in the development of sustainable materials (Rorrer et al., 2016).
Bio-based Nylon Production
The compound plays a role in the catalytic conversion to adipic acid for bio-based nylon production. This process involves bioreactor production, recovery from culture media, and polymerization, demonstrating a path towards sustainable nylon production (Vardon et al., 2016).
Microbial Cocultures for Production
Microbial cocultures have been engineered to produce 2-Chloro-cis,cis-muconic acid from glycerol, demonstrating its potential in biotechnological applications for the production of value-added chemicals (Zhang et al., 2015).
Metabolic Engineering for Production
Metabolic engineering has been employed to produce 2-Chloro-cis,cis-muconic acid in microorganisms like Corynebacterium glutamicum. This approach is significant for the industrial production of this compound and other chemicals from renewable sources (Becker et al., 2018).
Role in Enzymatic Catalysis
The interaction of 2-Chloro-cis,cis-muconic acid with enzymes like chlorocatechol 1,2-dioxygenase has been studied to understand its role in the biodegradation of aromatic compounds. This research is vital for understanding mechanisms of enzyme regulation and action (Melo, Araujo, & Costa-Filho, 2010).
Eigenschaften
CAS-Nummer |
34521-13-6 |
|---|---|
Produktname |
2-Chloro-cis,cis-muconic acid |
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2E,4Z)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
InChI-Schlüssel |
OZNNVVBQWHRHHH-HSFFGMMNSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C=C(/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Kanonische SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Synonyme |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



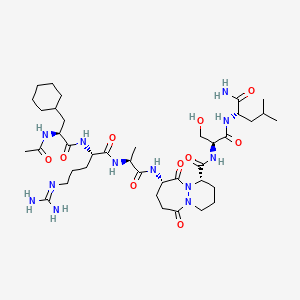
![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)
![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)




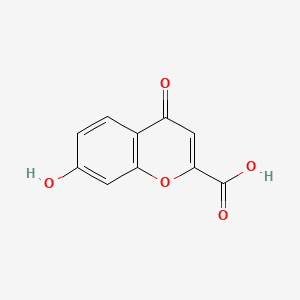
![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
